molecular formula C18H14FN5O2S B607279 Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate CAS No. 1425945-60-3

Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate

Cat. No. B607279
M. Wt: 383.4014
InChI Key: RYBNARZBIXTFJS-UHFFFAOYSA-N
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Description

“Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate” is a chemical compound with the CAS number 1425945-60-3 . It has a molecular weight of 383.40 and a molecular formula of C18H14FN5O2S .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 5 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure would require more detailed analysis such as NMR, HPLC, LC-MS, UPLC & more .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 383.40 . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Kinase Inhibition and Structural Analysis

Methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimidates, including compounds like EHT 5372 and EHT 1610, demonstrate significant inhibition of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRKs). These compounds exhibit a unique noncanonical binding mode in DYRK2, leading to their high selectivity and potency as inhibitors. This finding is crucial for developing novel inhibitors targeting DYRK kinases specifically (Chaikuad et al., 2016).

Anti-microbial and Anti-fungal Screening

Derivatives of thiazoloquinazoline, including some structurally related to Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate, have been synthesized and tested for anti-bacterial and anti-fungal activities. These compounds show significant activity against a range of bacterial and fungal species, indicating potential for antimicrobial applications (Selvam & Palanirajan, 2010).

Antitumor Activities

Several derivatives of thiazoloquinazoline, akin to Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate, have been synthesized and evaluated for their antitumor activities. These compounds demonstrated promising results in various cell lines, with specific structural features essential for significant antitumor activity (Alvarez-Ibarra et al., 1997).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H302, H315, and H319 . This indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 9-(2-fluoro-4-methoxyanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c1-25-9-3-4-11(10(19)7-9)23-17-14-12(21-8-22-17)5-6-13-15(14)27-18(24-13)16(20)26-2/h3-8,20H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBNARZBIXTFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate
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Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate
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Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate
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Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate
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Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate
Reactant of Route 6
Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate

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